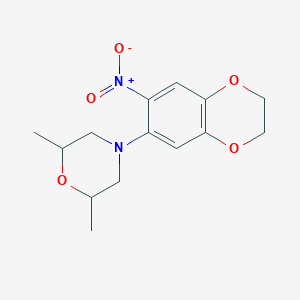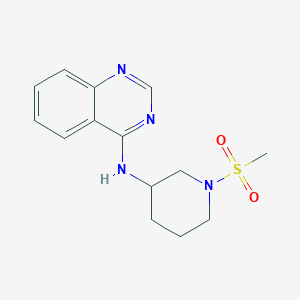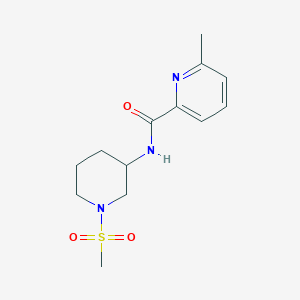![molecular formula C19H27N3O3 B7533126 N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PPAP, and it has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for various research studies.
Mécanisme D'action
The mechanism of action of PPAP is not fully understood, but it is believed to involve the modulation of dopamine levels in the brain. PPAP has been found to increase the release of dopamine in the prefrontal cortex, which is an area of the brain that is involved in cognitive function and memory retention. This increase in dopamine levels is believed to be responsible for the cognitive-enhancing effects of PPAP.
Biochemical and Physiological Effects:
PPAP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, enhance cognitive function, and improve memory retention. PPAP has also been found to have antioxidant properties and to protect against oxidative stress. Additionally, PPAP has been shown to have anti-inflammatory properties and to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
PPAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its potential applications in scientific research. PPAP has also been found to have a wide range of biochemical and physiological effects, which makes it an attractive candidate for various research studies.
However, there are also some limitations to the use of PPAP in lab experiments. For example, the mechanism of action of PPAP is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, PPAP has not been extensively studied in humans, which limits its potential applications in clinical research.
Orientations Futures
There are several future directions for research on PPAP. One area of research could focus on the development of new synthesis methods for PPAP, which could improve its stability and efficacy. Another area of research could focus on the development of new applications for PPAP, such as its potential use in the treatment of other neurological disorders or as an antioxidant or anti-inflammatory agent.
Additionally, future research could focus on elucidating the mechanism of action of PPAP, which could provide insights into its potential applications and help to design more targeted experiments. Finally, future research could focus on the development of new analogs of PPAP, which could have improved efficacy and fewer side effects compared to the original compound.
Méthodes De Synthèse
PPAP can be synthesized using a variety of methods, including the reaction of 2-phenylacetyl chloride with N-(tert-butoxycarbonyl)proline, followed by the reaction of the resulting compound with isopropylamine. Another method involves the reaction of 2-phenylacetyl chloride with N-boc-3-amino-2,2-dimethylpropan-1-amine, followed by the reaction of the resulting compound with propanoyl chloride.
Applications De Recherche Scientifique
PPAP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, enhance cognitive function, and improve memory retention. PPAP has also been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(2)21-17(23)10-11-20-19(25)16-9-6-12-22(16)18(24)13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGZKZCHLAAOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(3-chlorophenyl)-methylsulfamoyl]benzoate](/img/structure/B7533050.png)
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)
![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)





